N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, due to its complex structure, is involved in the synthesis of various heterocyclic compounds that exhibit unique properties. For instance, the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives, achieved via a one-pot three-component reaction using piperidine–iodine as a dual system catalyst, demonstrates the potential of such compounds in the creation of new chemical entities with significant characteristics (Alizadeh, Ghanbaripour, & Zhu, 2014). Additionally, the synthesis and characterization of organic salts derived from quinoxalines, such as 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide monohydrate, highlight the diverse applications of these compounds in medicinal chemistry and materials science (Faizi et al., 2018).
Catalytic Applications
The unique structural features of this compound make it a candidate for catalytic applications. Research into the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines has shown that these compounds can exhibit significant catalytic behavior towards ethylene reactivity, indicating potential applications in polymerization processes and industrial catalysis (Sun et al., 2007).
Anticoagulant Activity
The structural motifs present in this compound are found in compounds that have been explored for their anticoagulant properties. For example, derivatives of 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety have been synthesized and characterized for their inhibitory activity against blood coagulation factors Xa and XIa, showcasing the therapeutic potential of such compounds (Potapov et al., 2021).
Material Science Applications
The synthesis and characterization of compounds related to this compound, such as merocyanine dyes, have implications in material science, particularly in the development of new dyes with potential applications in dye-sensitized solar cells, organic LEDs, and other photonic devices. The study of merocyanine dyes derived from the reaction of 2-methyl quaternary salts with N-substituted phthalimide in the presence of piperidine underscores the versatility of these compounds in synthesizing materials with unique electronic and optical properties (Abdel-Rahman & Khalil, 1978).
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-20-5-4-18-14-19(13-17-3-1-10-30(20)21(17)18)28-23(33)22(32)27-15-16-6-11-29(12-7-16)24-25-8-2-9-26-24/h2,8-9,13-14,16H,1,3-7,10-12,15H2,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLDJOUFQCPHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4CCN(CC4)C5=NC=CC=N5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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